molecular formula C11H14ClN3O2 B13708939 3-Amino-5-(3,5-dimethoxyphenyl)pyrazole Hydrochloride

3-Amino-5-(3,5-dimethoxyphenyl)pyrazole Hydrochloride

Katalognummer: B13708939
Molekulargewicht: 255.70 g/mol
InChI-Schlüssel: JUCZEZYUFNNTBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “MFCD32876590” is a chemical entity with unique properties that have garnered interest in various scientific fields It is known for its specific molecular structure and potential applications in research and industry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD32876590” involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Detailed synthetic routes are documented in scientific literature, highlighting the importance of precise control over reaction parameters.

Industrial Production Methods

Industrial production of “MFCD32876590” scales up the laboratory synthesis methods to larger volumes. This involves optimizing reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems is common in industrial settings to maintain high production standards and minimize human error.

Analyse Chemischer Reaktionen

Types of Reactions

“MFCD32876590” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: “MFCD32876590” can participate in substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

The reactions involving “MFCD32876590” typically use common reagents such as acids, bases, and solvents like ethanol or dichloromethane. The conditions vary depending on the desired reaction, with temperature, pressure, and pH being critical factors.

Major Products Formed

The major products formed from the reactions of “MFCD32876590” depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

“MFCD32876590” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.

    Industry: “MFCD32876590” is used in the production of materials and chemicals, contributing to advancements in manufacturing processes.

Wirkmechanismus

The mechanism by which “MFCD32876590” exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, influencing their activity and leading to various biological effects.

Eigenschaften

Molekularformel

C11H14ClN3O2

Molekulargewicht

255.70 g/mol

IUPAC-Name

5-(3,5-dimethoxyphenyl)-1H-pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H13N3O2.ClH/c1-15-8-3-7(4-9(5-8)16-2)10-6-11(12)14-13-10;/h3-6H,1-2H3,(H3,12,13,14);1H

InChI-Schlüssel

JUCZEZYUFNNTBL-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1)C2=CC(=NN2)N)OC.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.